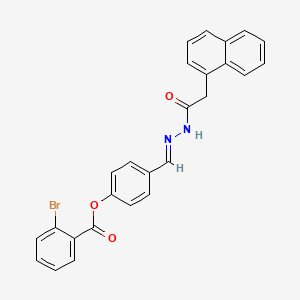![molecular formula C47H48N2O9 B11540310 dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11540310.png)
dioctyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central carbonyl group flanked by two isoindole units, each connected to a dibenzoate moiety via ester linkages. The dioctyl groups attached to the ester functionalities enhance its solubility and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate typically involves a multi-step process:
Formation of Isoindole Units: The initial step involves the synthesis of 1,3-dioxo-1,3-dihydro-2H-isoindole units. This can be achieved through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Coupling with Carbonyl Group: The isoindole units are then coupled with a central carbonyl group using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the coupled product with dioctyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moieties, using reagents like alkyl halides or amines to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Dioctyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance coatings, adhesives, and plasticizers due to its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diheptyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate
- Didecyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate
Uniqueness
Dioctyl 4,4’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate stands out due to its specific dioctyl ester groups, which confer unique solubility and stability properties compared to its analogs. These characteristics make it particularly suitable for applications requiring high-performance materials with enhanced durability and compatibility.
Propriétés
Formule moléculaire |
C47H48N2O9 |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
octyl 4-[5-[2-(4-octoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C47H48N2O9/c1-3-5-7-9-11-13-27-57-46(55)31-15-21-35(22-16-31)48-42(51)37-25-19-33(29-39(37)44(48)53)41(50)34-20-26-38-40(30-34)45(54)49(43(38)52)36-23-17-32(18-24-36)47(56)58-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3 |
Clé InChI |
LSYUKGGTCFXGRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540227.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11540235.png)
![N-benzyl-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11540239.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11540247.png)
![methyl 4-({[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11540253.png)
![4-{5-methyl-4-[(1E)-1-{(2E)-[1-(3-nitrophenyl)ethylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11540259.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540265.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11540278.png)
![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)


